molecular formula C24H23N5O2S B14935324 N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B14935324
M. Wt: 445.5 g/mol
InChI Key: QOPTZUUNLXYAEN-UHFFFAOYSA-N
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Description

N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a quinoline, piperazine, benzothiazole, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiazole intermediates, followed by their coupling through a piperazine linker.

    Preparation of 4-(4-methylquinolin-2-yl)piperazine: This intermediate is synthesized by reacting 4-methylquinoline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol.

    Preparation of 6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazole: This step involves the reaction of 2-aminobenzothiazole with the previously prepared intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of this compound: The final step involves the acylation of the benzothiazole intermediate with acetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties are known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine linker may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Benzothiazole derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.

    Piperazine derivatives: Such as piperazine itself, used as an anthelmintic.

Uniqueness

N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide is unique due to its multi-functional structure, combining the properties of quinoline, benzothiazole, and piperazine moieties. This combination may result in enhanced biological activity and specificity compared to its individual components.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[6-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C24H23N5O2S/c1-15-13-22(26-19-6-4-3-5-18(15)19)28-9-11-29(12-10-28)23(31)17-7-8-20-21(14-17)32-24(27-20)25-16(2)30/h3-8,13-14H,9-12H2,1-2H3,(H,25,27,30)

InChI Key

QOPTZUUNLXYAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=C(S5)NC(=O)C

Origin of Product

United States

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